molecular formula C9H14N2O2 B3082605 1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 113100-47-3

1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3082605
CAS No.: 113100-47-3
M. Wt: 182.22 g/mol
InChI Key: YKVWUVSWHUEXMJ-UHFFFAOYSA-N
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Description

1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound characterized by a tert-butyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties. This compound’s structural features, such as the bulky tert-butyl group, influence its physicochemical properties (e.g., solubility, stability) and pharmacological behavior, making it a candidate for drug development and chemical synthesis intermediates .

Properties

IUPAC Name

1-tert-butyl-3-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-7(8(12)13)5-11(10-6)9(2,3)4/h5H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVWUVSWHUEXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184861
Record name 1-(1,1-Dimethylethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-47-3
Record name 1-(1,1-Dimethylethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113100-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent carboxylation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .

Mechanism of Action

The mechanism by which 1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid, a comparative analysis with structurally analogous pyrazole derivatives is provided below. Key factors include substituent effects, biological activity, and safety profiles.

Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features
This compound 1: tert-butyl; 3: methyl; 4: COOH C₉H₁₄N₂O₂ 182.22 (calc.) Not explicitly listed Bulky tert-butyl enhances steric hindrance; methyl improves lipophilicity.
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 1: tert-butyl; 3,5: methyl; 4: COOH C₁₀H₁₆N₂O₂ 196.25 1017783-64-0 Additional methyl at position 5 increases steric bulk, potentially reducing metabolic clearance.
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid 1: cyclobutylmethyl; 3: methyl; 4: COOH C₁₀H₁₄N₂O₂ 194.23 1469722-82-4 Cyclobutylmethyl may enhance binding to hydrophobic enzyme pockets.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 1: methyl; 3: difluoromethyl; 4: COOH C₆H₆F₂N₂O₂ 176.12 5069089 Fluorine atoms improve metabolic stability and membrane permeability.

Biological Activity

1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid (TBMPC) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

TBMPC is characterized by a pyrazole ring with a tert-butyl group at the first position and a carboxylic acid group at the fourth position. The synthesis typically involves the reaction of hydrazines with appropriate carbonyl compounds, followed by functional group modifications to yield the desired carboxylic acid derivative.

Antimicrobial Properties

TBMPC has shown promising antimicrobial activity against various pathogens. In studies, it was effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The mechanism involves disruption of bacterial cell walls and inhibition of essential metabolic pathways.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Research has highlighted TBMPC's potential as an anticancer agent . It has been evaluated in various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT116) cancers. Notably, TBMPC induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Apoptosis Induction
In a study involving MDA-MB-231 cells, TBMPC treatment resulted in:

  • Increased caspase-3 activity (1.33–1.57 times at 10 µM).
  • Morphological changes indicative of apoptosis.
  • Cell cycle arrest observed at the G2/M phase.

Anti-inflammatory Effects

TBMPC has also been investigated for its anti-inflammatory properties . It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases.

The biological activity of TBMPC is largely attributed to its ability to interact with molecular targets through hydrogen bonding and other intermolecular interactions. This interaction can modulate enzyme activities and receptor functions, leading to its observed therapeutic effects.

Applications in Drug Development

Given its diverse biological activities, TBMPC is being explored as a potential lead compound in drug development for:

  • Antibacterial agents.
  • Anticancer therapies.
  • Anti-inflammatory drugs.

Q & A

(Basic) What are the common synthetic routes for 1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or diketones, followed by tert-butyl group introduction via alkylation or substitution. For example, methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (a precursor) can be synthesized by reacting tert-butyl halides with pyrazole intermediates under basic conditions . Hydrolysis of the ester group (e.g., using NaOH or LiOH) yields the carboxylic acid derivative. Purification often employs flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization. Key intermediates are characterized via 1^1H/13^{13}C NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .

(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: The tert-butyl group appears as a singlet (~1.3–1.5 ppm, 9H). Pyrazole ring protons resonate between 6.5–8.5 ppm, with splitting patterns indicating substitution positions .
    • 13^{13}C NMR: The carboxylic acid carbon appears at ~170 ppm, while the tert-butyl carbons are clustered at ~28–30 ppm (CH3_3) and ~35 ppm (quaternary C) .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch of carboxylic acid) and ~2500–3300 cm1^{-1} (broad O-H stretch) confirm the acid moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+) and fragmentation patterns .

(Basic) What are the primary research applications of this compound in medicinal chemistry and materials science?

Methodological Answer:

  • Medicinal Chemistry : The pyrazole core and tert-butyl group enhance binding to biological targets (e.g., kinases, GPCRs). Derivatives of similar pyrazole-carboxylic acids exhibit anti-cancer activity by modulating autophagy or mTOR pathways .
  • Materials Science : The tert-butyl group improves solubility in organic solvents, facilitating its use as a ligand in metal-organic frameworks (MOFs) or as a monomer for functional polymers .

(Advanced) How does the tert-butyl substituent influence the compound’s reactivity and physicochemical properties?

Methodological Answer:

  • Steric Effects : The bulky tert-butyl group reduces nucleophilic substitution rates at the pyrazole 1-position, directing reactions to the 4- or 5-positions .
  • Solubility : Enhances lipophilicity (logP ~2.5–3.0), making it suitable for lipid-based formulations. However, it may reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) in biological assays .
  • Conformational Stability : X-ray crystallography of related tert-butyl-pyrazoles shows restricted rotation around the C-N bond, stabilizing specific conformations for target interactions .

(Advanced) What mechanistic insights explain regioselectivity challenges during derivatization, and how can they be addressed?

Methodological Answer:
Regioselectivity issues arise from competing nucleophilic sites (N1 vs. N2 on the pyrazole ring). Computational methods (DFT calculations) predict electron density distribution to guide reaction design. For example:

  • Electrophilic Aromatic Substitution : The tert-butyl group deactivates the pyrazole ring, favoring electrophilic attack at the 4-position.
  • Protection Strategies : Using Boc (tert-butoxycarbonyl) groups to block N1 during functionalization .
    Experimental validation via LC-MS monitoring and kinetic studies is critical to optimize conditions .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often stem from:

  • Assay Variability : Differences in cell lines (e.g., prostate vs. breast cancer models) or autophagy markers (LC3-II vs. p62) .
  • Substituent Effects : Positional isomerism (e.g., 3-methyl vs. 5-methyl analogs) alters target binding .
  • Solution-State Behavior : Aggregation or pH-dependent solubility may reduce bioactivity in certain buffers .
    Resolution Strategies :
    • Standardize assay protocols (e.g., ATP levels for cytotoxicity).
    • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
    • Compare analogs with controlled substituent variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid

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